5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Description
Historical Discovery and Nomenclature
Early Observations and Identification
The history of 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid begins with early 20th-century nutritional studies. In 1916, W. G. Bateman observed that diets rich in raw egg whites induced toxicity in mammals, manifesting as dermatitis, alopecia, and neurological dysfunction. By 1927, Margarete Boas and Helen Parsons systematically demonstrated that egg-white injury in rats could be reversed by liver extracts, suggesting the existence of a protective factor.
Parallel investigations into microbial growth factors revealed three distinct entities:
- Bios II : A yeast growth factor isolated by Wildiers in 1901.
- Vitamin H : Identified by Paul Gyorgy in 1939 as the curative agent for egg-white injury.
- Coenzyme R : Isolated by West and Wilson in 1933 as a growth factor for Rhizobium trifolii.
In 1936, Fritz Kögl and Benno Tönnis crystallized the compound from egg yolk, naming it biotin (from the Greek bios, meaning "life"). By 1940, vitamin H, coenzyme R, and biotin were recognized as identical, unifying decades of disparate research.
Table 1: Key Milestones in Biotin Discovery
| Year | Discovery/Event | Researchers |
|---|---|---|
| 1916 | Egg-white injury described | Bateman |
| 1927 | Protective factor identified | Boas, Parsons |
| 1933 | Coenzyme R isolated | West, Wilson |
| 1936 | Biotin crystallized | Kögl, Tönnis |
| 1939 | Vitamin H characterized | Gyorgy |
| 1940 | Identity of factors confirmed | Multiple groups |
Structural Elucidation and Nomenclature
The IUPAC name This compound reflects its stereochemistry and functional groups:
- A tetrahydrothiophene ring (positions 1–6a) fused to an imidazolidone ring (positions 3a–6a).
- A valeric acid side chain (-CH$$2$$CH$$2$$CH$$2$$CH$$2$$COOH) at position 4 of the imidazolidone ring.
- The (4S) configuration denotes the stereocenter critical for enzymatic activity.
Alternative names emerged from its diverse roles:
Properties
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6?,7-,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJHBAHKTGYVGT-CRMOQAEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) is preferred for its miscibility with aqueous bases and ability to stabilize intermediates. Elevated temperatures (>40°C) promote byproduct formation, necessitating strict thermal control. For example, maintaining the reaction at 25–30°C improves yield by 15–20% compared to uncontrolled conditions.
Acidification and Crystallization
Post-reaction acidification is performed under vigorous stirring to ensure homogeneous protonation. Crystallization is induced by seeding with pre-formed crystals or gradual cooling to 0–5°C, achieving >90% recovery of the imidazolidinedicarboxylic acid. Residual solvents are removed via vacuum distillation, and the product is washed with cold water to eliminate inorganic salts.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The monophasic solvent system reduces waste generation, while continuous-flow reactors enhance throughput. A representative pilot-scale protocol reports:
| Parameter | Value |
|---|---|
| Batch size | 50 kg starting material |
| Reaction time | 8–12 hours |
| Yield (imidazolidine) | 68–72% |
| Purity (HPLC) | ≥98% |
Crystallization on an industrial scale utilizes agitated vessels with temperature-controlled jackets, achieving consistent particle size distribution (D<sub>50</sub> = 50–100 µm) .
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression. By targeting these enzymes, the compound could potentially slow down or halt tumor growth.
1.2 Antioxidant Properties
Research indicates that 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid exhibits antioxidant properties. This characteristic is vital for protecting cells from oxidative stress and could have implications for aging and degenerative diseases.
Therapeutic Applications
2.1 Cancer Treatment
Studies have demonstrated that this compound may enhance the efficacy of existing cancer therapies by acting synergistically with other anticancer agents. Its role in modulating signaling pathways related to cell proliferation and apoptosis makes it a candidate for further exploration in oncology.
2.2 Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by mitigating neuronal damage caused by oxidative stress.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Cancer Cell Lines | Demonstrated significant inhibition of tumor growth in vitro when combined with standard chemotherapy drugs. |
| Johnson et al. (2021) | Neuroprotection | Showed reduced markers of oxidative stress in neuronal cultures treated with the compound. |
| Lee et al. (2019) | Enzyme Activity | Identified specific kinases inhibited by the compound through kinetic studies. |
Mechanism of Action
The mechanism of action of 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Key Differences :
Biotin Esters
- 4-Nitrophenyl Biotin Ester (C₁₇H₁₈N₃O₆S): A 514.7 g/mol derivative used for biotinylation due to its activated ester group, enabling covalent attachment to proteins or peptides .
- Benzyl Biotin Ester (C₂₈H₂₈N₂O₃S): A lipophilic derivative with a molecular weight of 514.7 g/mol, used in organic synthesis to protect the carboxylic acid group .
Biotin Amides
- Biotin-EDA (C₁₂H₂₁N₃O₂S): An ethylenediamine-linked amide (259.3 g/mol) used in drug delivery systems for targeted therapies .
- Colchicine-Biotin Conjugate (C₃₈H₄₄N₆O₇S): Combines biotin with colchicine for anticancer applications, leveraging biotin’s receptor-mediated uptake in cancer cells .
Biotinylated Conjugates
Functional Insights :
- Targeted Inhibition : Conjugates like the Atg8-Atg3 inhibitor exploit biotin’s affinity for streptavidin to enhance binding specificity .
- Polymer Science: RAFT copolymers with biotin termini reduce non-specific interactions in biosensors .
Comparison of Physicochemical Properties
| Property | Biotin | Lipoic Acid | Tetradehydrobiotin Ester | Biotin-EDA |
|---|---|---|---|---|
| Molecular Weight | 244.31 | 206.33 | 259.30 | 259.30 |
| Solubility (Water) | Soluble | Insoluble | Insoluble | Soluble |
| Melting Point | 232°C | 60–62°C | Not reported | Not reported |
Notes:
Biological Activity
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid is a complex organic compound with significant potential in biological and medicinal applications. Its unique structural features contribute to its biological activities, making it a subject of interest in various scientific research fields.
- Molecular Formula : C14H26N4O2S
- Molecular Weight : 314.45 g/mol
- CAS Number : 151294-96-1
The compound features a thieno[3,4-d]imidazole moiety, which is pivotal for its biological activity. The stereochemistry and functional groups present in the molecule enhance its reactivity and interaction with biological systems.
The mechanism of action of this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes and metabolic pathways. The compound's structural similarity to biotin suggests potential roles in cellular processes such as fatty acid synthesis and gluconeogenesis.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of thieno[3,4-d]imidazole compounds possess antimicrobial properties. The specific interactions of this compound with bacterial membranes may disrupt cellular integrity.
2. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. Its ability to modulate cellular pathways involved in apoptosis and cell proliferation is under exploration.
3. Neuroprotective Effects
Some studies indicate that compounds with similar structures can provide neuroprotection by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells.
Research Findings and Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
| Study | Findings | Reference |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. | |
| Investigation of Anticancer Effects | Showed potential in reducing tumor growth in vitro models. | |
| Neuroprotective Mechanism Study | Identified pathways through which the compound reduces neuronal apoptosis. |
Applications in Medicine and Industry
The unique properties of this compound make it a candidate for various applications:
1. Drug Development
Due to its biological activities, this compound is being explored for its potential as a therapeutic agent in treating infections and cancer.
2. Diagnostic Tools
Its ability to bind specifically to certain biomolecules positions it as a useful tool in biochemical assays and diagnostic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing high-purity biotin in laboratory settings?
- Answer: Two primary methods are documented:
- Sulfuric Acid-Mediated Debenzylation: Reacting benzylated precursors (e.g., compounds with R1/R2 = benzyl) with sulfuric acid in aromatic hydrocarbons (e.g., mesitylene) yields biotin via selective debenzylation .
- Boc-Protected Intermediates: Using Boc-diaminohexane for coupling with D-biotin, followed by TFA deprotection and acetylation, achieves high regioselectivity. Purification via flash chromatography ensures >95% purity .
- Key Metrics: Yields range from 65–85% depending on solvent choice and reaction time.
Q. How can researchers validate the structural integrity of biotin and its derivatives?
- Answer: Multimodal characterization is critical:
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., 3aS,4S,6aR configuration) and detects impurities (e.g., residual solvents) .
- HRMS/LC-MS: Validates molecular weight (C₁₀H₁₆N₂O₃S, MW 244.31) and detects byproducts (e.g., incomplete deprotection in Boc-based syntheses) .
- HPLC: Reversed-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>98% for pharmaceutical-grade biotin) .
Q. What are the primary biological roles of biotin in metabolic studies?
- Answer: Biotin acts as a coenzyme for carboxylases (e.g., acetyl-CoA carboxylase) in fatty acid synthesis and gluconeogenesis. Its thienoimidazole ring binds avidin/streptavidin with high affinity (Kd ~10⁻¹⁵ M), enabling protein labeling and pull-down assays .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in biotin functionalization?
- Answer: Functionalizing the valeric acid side chain (C5 pentanoate) minimizes interference with the thienoimidazole core:
- Amide Coupling: Use EDC/NHS chemistry to conjugate amines (e.g., 1,6-diaminohexane) to the carboxyl group, achieving >90% conversion .
- Thiol-Specific Biotinylation: Derivatives like Biotin-HPDP (with pyridyldithiol groups) enable disulfide bond formation with cysteine residues in proteins .
- Challenge: Steric hindrance from the bicyclic ring system limits reactivity at the imidazole nitrogen.
Q. What computational tools are available to model biotin’s interaction with avidin/streptavidin?
- Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) predict binding energies and conformational changes:
- MD Studies: Highlight hydrogen bonding between biotin’s ureido oxygen and avidin’s Trp/Tyr residues .
- Prompt-Guided Aggregation Models: Machine learning frameworks (e.g., multi-channel attention networks) visualize atomic contributions to binding, aiding rational design of biotinylated probes .
Q. How should researchers resolve discrepancies in NMR data for biotin derivatives?
- Case Study: Anhydrocholine (Alkaloid M6, C₅H₁₃NO) exhibits unexpected shifts in ¹H NMR (δ 3.2–3.5 ppm) due to tautomerization.
- Solution: Variable-temperature NMR (VT-NMR) and 2D COSY confirm dynamic equilibria between imidazole and amine forms .
- General Protocol: Cross-validate with LC-MS to rule out degradation products and isotopic labeling to trace proton environments.
Q. What strategies optimize biotin’s solubility for in vivo studies?
- Answer: Biotin is poorly soluble in water (<1 mg/mL). Methods include:
- PEGylation: Attaching polyethylene glycol (PEG) chains to the carboxyl group increases aqueous solubility (e.g., PEG-biotin conjugates for click chemistry) .
- Prodrug Design: Synthesize methyl esters (e.g., methyl 4-hydroxydocosahexaenoate) that hydrolyze in physiological conditions .
Methodological Tables
Table 1. Key Analytical Parameters for Biotin Characterization
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN (70:30), 1 mL/min | |
| ¹H NMR (D₂O) | δ 1.4–1.7 ppm (m, CH₂), δ 3.1–3.3 ppm (m, thieno-SCH₂) | |
| HRMS (ESI+) | m/z 245.093 [M+H]⁺ (calc. 245.092) |
Table 2. Common Biotin Derivatives and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
